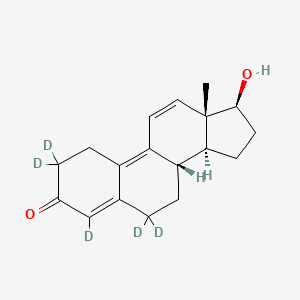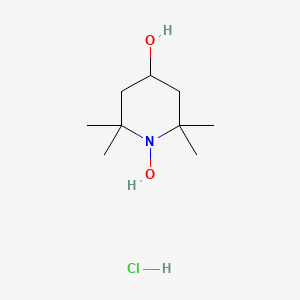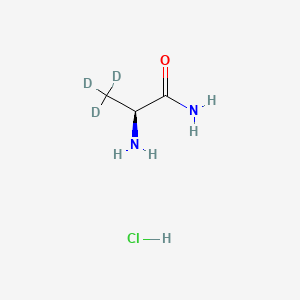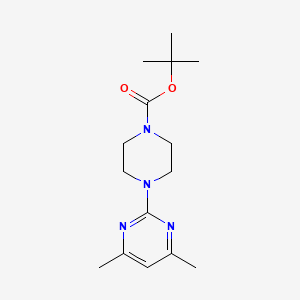
1-methylsulfonyl-3,4-dihydro-2H-quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylsulfonyl-3,4-dihydro-2H-quinolin-4-amine is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmaceutical activities
準備方法
The synthesis of 1-methylsulfonyl-3,4-dihydro-2H-quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline scaffold, followed by the introduction of the methylsulfonyl and amine groups. Key steps include:
Formation of the Quinoline Core: This can be achieved through classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Methylsulfonyl Group: This step often involves the reaction of the quinoline derivative with methylsulfonyl chloride in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
化学反応の分析
1-Methylsulfonyl-3,4-dihydro-2H-quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include various quinoline derivatives with altered functional groups, enhancing their biological activity.
科学的研究の応用
1-Methylsulfonyl-3,4-dihydro-2H-quinolin-4-amine has several scientific research applications:
Medicinal Chemistry: It serves as a lead compound in the development of new drugs, particularly for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into cellular processes and potential therapeutic targets.
Industry: It is employed in the synthesis of dyes, agrochemicals, and other industrial chemicals due to its versatile reactivity and stability.
作用機序
The mechanism of action of 1-methylsulfonyl-3,4-dihydro-2H-quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. These interactions are crucial for its biological activity and therapeutic potential.
類似化合物との比較
1-Methylsulfonyl-3,4-dihydro-2H-quinolin-4-amine can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound, known for its antimalarial activity.
4-Hydroxyquinoline: Known for its antimicrobial properties.
2-Methylquinoline: Used in the synthesis of dyes and pharmaceuticals.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C10H14N2O2S |
|---|---|
分子量 |
226.30 g/mol |
IUPAC名 |
1-methylsulfonyl-3,4-dihydro-2H-quinolin-4-amine |
InChI |
InChI=1S/C10H14N2O2S/c1-15(13,14)12-7-6-9(11)8-4-2-3-5-10(8)12/h2-5,9H,6-7,11H2,1H3 |
InChIキー |
GXEMWGLGWQWWBL-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)N1CCC(C2=CC=CC=C21)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-(2-Fluropyridin-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13841755.png)
![[(6S,8R,9S,13S,14S,17S)-6-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B13841760.png)

![4'-Hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13841770.png)



![(2R,3S)-2-Benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]quinuclidin-3-amine](/img/structure/B13841807.png)
![[5-Bromo-1-(2-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13841811.png)


![N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-(2-piperazin-1-ylethoxy)pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B13841828.png)

